Prostaglandin D2 methyl ester

Descripción general

Descripción

Prostaglandin D2 methyl ester is a derivative of prostaglandin D2, a naturally occurring prostaglandin that plays a significant role in various physiological processes. Prostaglandin D2 is primarily produced by mast cells and is involved in allergic and inflammatory responses. The methyl ester form is more lipid-soluble and cell-permeable, making it a valuable compound for research and therapeutic applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of prostaglandin D2 methyl ester typically involves the conversion of prostaglandin D2 to its methyl ester form. One common method includes the esterification of prostaglandin D2 using methanol in the presence of an acid catalyst. The reaction conditions often involve refluxing the mixture to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of biocatalysts and chemoenzymatic processes can also enhance the efficiency and selectivity of the synthesis .

Análisis De Reacciones Químicas

Types of Reactions: Prostaglandin D2 methyl ester undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different prostaglandin derivatives.

Reduction: Reduction reactions can modify the functional groups, leading to different analogs.

Substitution: Substitution reactions can introduce new functional groups, altering its biological activity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions include various prostaglandin analogs with modified biological activities. These analogs are valuable for studying the structure-activity relationships of prostaglandins .

Aplicaciones Científicas De Investigación

Neuroscience Applications

PGD2 ME has been investigated for its ability to cross the blood-brain barrier (BBB), making it a promising candidate for neurological research and potential therapies.

- Blood-Brain Barrier Permeability : Studies have shown that PGD2 ME can be effectively delivered into the brain. In experiments, intravenous administration of PGD2 ME resulted in rapid uptake by brain tissue, with significant concentrations observed shortly after administration. The compound demonstrated a half-life of approximately 9 seconds in the brain, indicating efficient delivery and subsequent hydrolysis to release active PGD2 .

- Neuroprotective Effects : Given its ability to penetrate the BBB, PGD2 ME may have neuroprotective properties. Research indicates that PGD2 itself is involved in various neuroprotective mechanisms, including the modulation of inflammation and neuronal survival pathways. The methyl ester form could enhance these effects due to improved bioavailability .

Ophthalmological Applications

PGD2 ME has shown efficacy in managing intraocular pressure (IOP), making it relevant for glaucoma research.

- Reduction of Intraocular Pressure : In studies involving animal models, PGD2 ME was found to reduce IOP in a dose-dependent manner without causing adverse hypertensive phases typically associated with other prostaglandins. The hypotensive effect was observed within 30 minutes and lasted for over 7 hours, suggesting its potential as a therapeutic agent for glaucoma treatment .

- Comparison with Other Prostaglandins : When compared to other prostaglandins like PGE2 and PGF2α, PGD2 ME exhibited fewer side effects such as conjunctival hyperemia and irritation, highlighting its favorable safety profile .

Research Tool in Prostaglandin Signaling

PGD2 ME serves as an important tool in studying prostaglandin signaling pathways.

- Cell Permeability : Due to its lipid solubility, PGD2 ME can easily penetrate cell membranes, allowing researchers to investigate the intracellular effects of PGD2 without the limitations posed by the parent compound .

- Detection in Biological Samples : The compound has been utilized in assays to detect PGD2 levels in biological fluids such as urine. This application is crucial for understanding the role of prostaglandins in various physiological and pathological processes .

Case Studies and Research Findings

Mecanismo De Acción

Prostaglandin D2 methyl ester exerts its effects by binding to specific prostaglandin receptors, including the D-type prostanoid receptors (DP1 and DP2). These receptors are G protein-coupled receptors that mediate various biological responses, such as vasodilation, inhibition of platelet aggregation, and modulation of immune responses. The binding of this compound to these receptors activates intracellular signaling pathways, leading to its physiological effects .

Comparación Con Compuestos Similares

Prostaglandin D2: The parent compound with similar biological activities but lower lipid solubility.

Prostaglandin E2: Another prostaglandin with distinct physiological roles, such as inducing fever and inflammation.

Prostaglandin F2α: Involved in reproductive processes and smooth muscle contraction.

Uniqueness: Prostaglandin D2 methyl ester is unique due to its enhanced lipid solubility and cell permeability, making it more effective for certain research and therapeutic applications. Its ability to cross cell membranes more efficiently allows for better intracellular delivery and activity compared to its parent compound .

Actividad Biológica

Prostaglandin D2 (PGD2) methyl ester is a prodrug form of PGD2, which plays a significant role in various biological processes, particularly in the context of inflammation and allergic responses. This article delves into the biological activity of PGD2 methyl ester, highlighting its mechanisms of action, receptor interactions, and potential therapeutic applications.

Overview of Prostaglandin D2 Methyl Ester

This compound is synthesized from PGD2 and is known for its ability to cross the blood-brain barrier more effectively than PGD2 itself. This property makes it a valuable compound for studying central nervous system effects and potential therapeutic interventions.

-

Receptor Interaction :

- PGD2 primarily exerts its biological effects through two main receptors: DP receptor (DP) and chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2) .

- While DP receptor is associated with vasodilation and inhibition of platelet aggregation, CRTH2 mediates chemotaxis and mobilization of intracellular calcium in Th2 cells, eosinophils, and basophils .

- Chemotactic Activity :

- Blood-Brain Barrier Penetration :

Biological Effects

- Inflammatory Response :

- Neuroprotective Effects :

Case Studies

- Asthma Models :

- Neurodegenerative Disease Research :

Comparative Data

| Property | Prostaglandin D2 | This compound |

|---|---|---|

| Receptor Activation | DP, CRTH2 | DP, CRTH2 |

| Blood-Brain Barrier Penetration | Limited | High |

| Chemotactic Activity | Moderate | High |

| Hydrolysis | Rapid | Rapid |

Propiedades

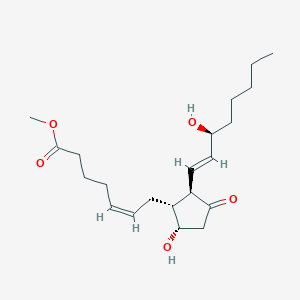

IUPAC Name |

methyl (Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O5/c1-3-4-7-10-16(22)13-14-18-17(19(23)15-20(18)24)11-8-5-6-9-12-21(25)26-2/h5,8,13-14,16-19,22-23H,3-4,6-7,9-12,15H2,1-2H3/b8-5-,14-13+/t16-,17+,18+,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNBMQMMGBBWUOZ-BYNKDMOPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC1=O)O)C/C=C\CCCC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49852-81-5 | |

| Record name | Prostaglandin D2 methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049852815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the effects of Prostaglandin D2 methyl ester on intraocular pressure, and how do they compare to other prostaglandins?

A1: Topical application of this compound (PGD2 methyl ester) effectively reduces intraocular pressure (IOP) in rabbits in a dose-dependent manner without an initial hypertensive phase []. This contrasts with Prostaglandin E2 (PGE2) and Prostaglandin F2 alpha (PGF2 alpha), which can cause an initial IOP elevation before a hypotensive effect, particularly at higher doses []. Notably, PGD2 methyl ester exhibited a more favorable side effect profile at equi-hypotensive doses compared to PGE2 and PGF2 alpha, causing minimal conjunctival hyperemia and no iridal hyperemia, aqueous flare, irritation, or increased aqueous protein content [].

Q2: Can this compound be synthesized from other prostaglandins, and what is the significance of its tritium-labeled form?

A2: Yes, crystalline [11β-3H]this compound can be synthesized from [11β-3H]Prostaglandin F2α methyl ester through a multi-step process involving reduction, iodination, and hydrolysis []. This tritium-labeled form, with a specific activity of 502 μCi/mg, serves as a valuable tool for studying the pharmacokinetics, metabolism, and binding properties of PGD2 methyl ester, despite its limited radiochemical stability [].

Q3: What is the role of Baeyer-Villiger oxidation in the synthesis of this compound?

A3: Baeyer-Villiger oxidation plays a crucial role in synthesizing (±)-Prostaglandin D2 methyl ester. Starting with a bicyclo[2.2.1]heptanone derivative, this oxidation yields a mixture of isomeric lactones []. After isolating the desired lactone, a series of transformations, including reduction and oxidation steps, ultimately lead to the target compound [].

Q4: What novel deprotection method proved effective for synthesizing this compound?

A4: During the synthesis of (±)-Prostaglandin D2 methyl ester, researchers encountered difficulty cleaving a hindered siloxy-group protecting the C-9 position using standard reagents []. They discovered that treatment with aqueous hydrofluoric acid (HF) in acetonitrile effectively removed the protecting group, highlighting the "silicophilicity" and low acidity of HF as advantageous for cleaving silyl ethers under mild acidic conditions [].

Q5: Does this compound demonstrate efficacy in addressing any neurological symptoms?

A5: While PGD2 methyl ester itself did not demonstrate efficacy in a study on canine narcolepsy, its close analog, Prostaglandin E2 methyl ester, showed a dose-dependent reduction in cataplexy, a symptom characterized by sudden muscle weakness []. This effect was specific, long-lasting, and suggested a central mechanism of action for PGE2 methyl ester, potentially implicating Prostaglandin E2 in rapid-eye-movement sleep regulation []. This finding suggests that further research into the potential neurological effects of PGD2 methyl ester and its analogs could be warranted.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.